
Boc-L-Ala-O-CH2-Ph-CH2-COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Boc-L-Ala-O-CH2-Ph-CH2-COOH” is a chemical compound with the CAS Number: 77292-90-1 . Its IUPAC name is 2-(4-((((tert-butoxycarbonyl)-L-alanyl)oxy)methyl)phenyl)acetic acid . The compound has a molecular weight of 337.37 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H23NO6/c1-11(18-16(22)24-17(2,3)4)15(21)23-10-13-7-5-12(6-8-13)9-14(19)20/h5-8,11H,9-10H2,1-4H3,(H,18,22)(H,19,20)/t11-/m0/s1 . This code can be used to generate a 3D structure of the molecule.
Physical And Chemical Properties Analysis
“this compound” is a white powder . It has a melting point of 102 - 104 °C . The compound should be stored at 0 - 8 °C .
科学研究应用
Boc-L-Ala-Phe-COOH is a versatile peptide and has many applications in scientific research. It is commonly used in laboratory experiments to study the structure and function of proteins. It can also be used to produce peptide fragments for further analysis. Additionally, Boc-L-Ala-Phe-COOH can be used to study the binding of proteins to other molecules, such as ligands, as well as to study the effects of mutations on protein structure and function.
作用机制
The mechanism of action of Boc-L-Ala-Phe-COOH is not completely understood. It is believed that the peptide binds to proteins, either directly or through hydrogen bonds, and modulates their structure and function. Additionally, Boc-L-Ala-Phe-COOH may also interact with other molecules, such as ligands, and modulate their binding to proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-L-Ala-Phe-COOH have not been extensively studied. However, it is believed that the peptide may have an effect on protein structure and function, as well as on the binding of proteins to other molecules. Additionally, Boc-L-Ala-Phe-COOH may have an effect on the metabolism of proteins, as well as on the expression of certain genes.
实验室实验的优点和局限性
Boc-L-Ala-Phe-COOH is an advantageous tool for laboratory experiments. It has a wide range of applications in the fields of biochemistry and physiology, and it can be synthesized using a solid-phase peptide synthesis (SPPS) method. Additionally, Boc-L-Ala-Phe-COOH is relatively easy to use and can be stored for long periods of time without significant degradation. However, there are some limitations to using Boc-L-Ala-Phe-COOH in laboratory experiments. For example, the peptide may not be stable in certain conditions, such as high temperatures or pH levels. Additionally, the peptide may not be able to bind to certain proteins or ligands, or may not be able to modulate their structure and function.
未来方向
There are many potential future directions for research involving Boc-L-Ala-Phe-COOH. One potential area of research is to further study the biochemical and physiological effects of the peptide, as well as its mechanism of action. Additionally, research could be conducted to develop new methods for synthesizing the peptide, as well as to optimize the existing synthesis methods. Furthermore, research could be conducted to develop new methods for using the peptide in laboratory experiments, as well as to improve the existing methods. Finally, research could be conducted to determine the potential therapeutic applications of the peptide, such as its use in the treatment of diseases.
合成方法
Boc-L-Ala-Phe-COOH is synthesized using a solid-phase peptide synthesis (SPPS) method. In this method, the peptide is synthesized on a solid support, such as a polystyrene resin. The first step in the synthesis is the coupling of the carboxylic acid group to the resin. This is followed by the addition of the amino acids, starting with L-alanine and ending with L-phenylalanine. Once the peptide has been synthesized, the Boc-protected carboxylic acid group is removed using hydrochloric acid, leaving the peptide in its free form.
安全和危害
属性
IUPAC Name |
2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-11(18-16(22)24-17(2,3)4)15(21)23-10-13-7-5-12(6-8-13)9-14(19)20/h5-8,11H,9-10H2,1-4H3,(H,18,22)(H,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGAZVMCBSPCK-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-pyrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292649.png)
![(11aR)-3,7-Bis(4-methoxyphenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292653.png)
![(11bR)-2,6-Bis[4-(2-naphthalenyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292655.png)
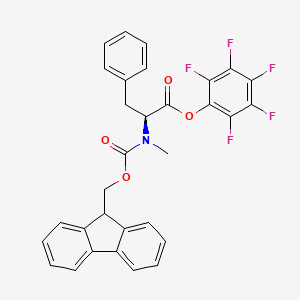
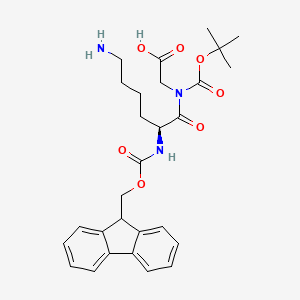
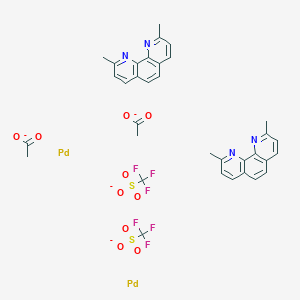
![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)
![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)
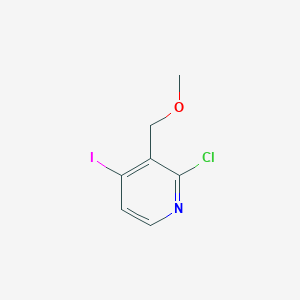
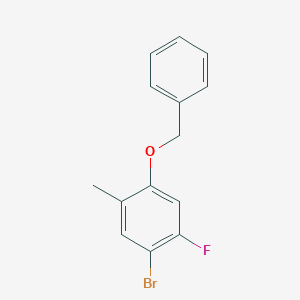
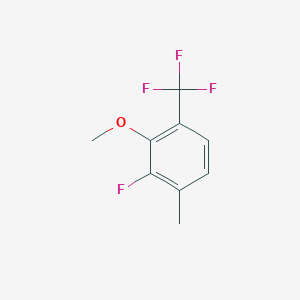


![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)